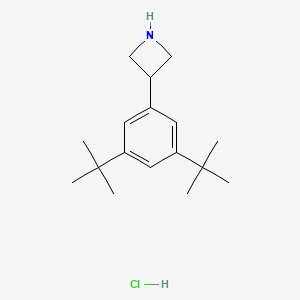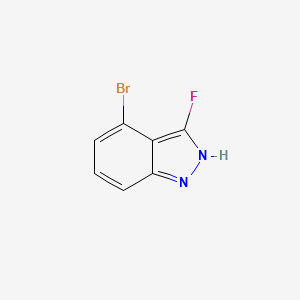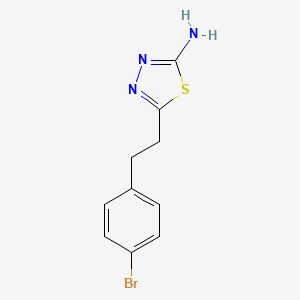
5'-O-DMTr-2'-OMeU-methyl phosphonamidite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-O-DMTr-2’-OMeU-methyl phosphonamidite is a purine nucleoside analog. Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies. The anticancer mechanisms in this process rely on the inhibition of DNA synthesis and the induction of apoptosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-DMTr-2’-OMeU-methyl phosphonamidite involves the protection of the hydroxyl groups and the introduction of the phosphonamidite group. The typical synthetic route includes the following steps:
Protection of the 5’-hydroxyl group: This is achieved using dimethoxytrityl chloride (DMTr-Cl) in the presence of a base such as pyridine.
Methylation of the 2’-hydroxyl group: This step involves the use of methyl iodide (MeI) in the presence of a base like sodium hydride (NaH).
Introduction of the phosphonamidite group: This is done using a phosphonamidite reagent such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a base like diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production methods for 5’-O-DMTr-2’-OMeU-methyl phosphonamidite typically involve large-scale synthesis using automated synthesizers. These methods ensure high purity and yield by optimizing reaction conditions and using high-quality reagents .
Analyse Chemischer Reaktionen
Types of Reactions
5’-O-DMTr-2’-OMeU-methyl phosphonamidite undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as iodine in the presence of water.
Reduction: Reduction reactions can be performed using reducing agents like dithiothreitol (DTT).
Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Oxidation: Iodine and water.
Reduction: Dithiothreitol (DTT).
Substitution: Nucleophiles or electrophiles under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of phosphates, while reduction can yield phosphites .
Wissenschaftliche Forschungsanwendungen
5’-O-DMTr-2’-OMeU-methyl phosphonamidite has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: Employed in the study of DNA and RNA synthesis, as well as in the development of nucleic acid-based therapeutics.
Medicine: Investigated for its potential anticancer properties, particularly in targeting lymphoid malignancies.
Industry: Utilized in the production of nucleic acid-based diagnostic tools and therapeutic agents .
Wirkmechanismus
The mechanism of action of 5’-O-DMTr-2’-OMeU-methyl phosphonamidite involves the inhibition of DNA synthesis and the induction of apoptosis. This compound targets DNA polymerases and other enzymes involved in DNA replication, leading to the disruption of DNA synthesis and the activation of apoptotic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5’-DMT-2’-O-TBDMS-N1-Methyl-PseudoUridine-CE-Phosphoramidite: Another purine nucleoside analog with similar anticancer properties.
DMT-2’-O-MOE-rMeU Phosphoramidite: A related compound used in oligonucleotide synthesis.
Uniqueness
5’-O-DMTr-2’-OMeU-methyl phosphonamidite is unique due to its specific structure, which allows for efficient incorporation into nucleic acids and effective inhibition of DNA synthesis. Its broad antitumor activity and ability to induce apoptosis make it a valuable compound in cancer research and therapy .
Eigenschaften
Molekularformel |
C38H48N3O8P |
|---|---|
Molekulargewicht |
705.8 g/mol |
IUPAC-Name |
1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C38H48N3O8P/c1-25(2)41(26(3)4)50(8)49-34-32(48-36(35(34)46-7)40-23-22-33(42)39-37(40)43)24-47-38(27-12-10-9-11-13-27,28-14-18-30(44-5)19-15-28)29-16-20-31(45-6)21-17-29/h9-23,25-26,32,34-36H,24H2,1-8H3,(H,39,42,43)/t32-,34-,35-,36-,50?/m1/s1 |
InChI-Schlüssel |
OMQYBRGCCIXKCN-IFQFNZHASA-N |
Isomerische SMILES |
CC(C)N(C(C)C)P(C)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Kanonische SMILES |
CC(C)N(C(C)C)P(C)OC1C(OC(C1OC)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 6-[1-(2-Tetrahydropyranyl)-5-pyrazolyl]pyridine-2-carboxylate](/img/structure/B13706527.png)
![Ethyl 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B13706531.png)
![2-Aminooxazolo[4,5-c]quinoline](/img/structure/B13706533.png)
![Dimethyl [3-Hydroxy-2-(hydroxymethyl)propyl]phosphonate](/img/structure/B13706537.png)


![[(2S,3R,4S,5R)-3,4,5,6-tetrakis(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B13706568.png)
![N-[[6-(7-Chloro-2-thieno[3,2-b]pyridyl)-3-pyridyl]methyl]-2-methoxyethanamine](/img/structure/B13706571.png)


![2,2-Difluoronaphtho[2,3-d][1,3]dioxole](/img/structure/B13706581.png)

